CB30865 is a synthetically derived quinazolin-4-one derivative. [] It belongs to a class of antitumor agents with a distinct biochemical profile. [] Notably, CB30865 exhibits significant growth-inhibitory activity against various cancer cell lines. [] Its unique mechanism of action, believed to be folate-independent, leads to a delayed and non-phase-specific cell cycle arrest. []
The synthesis of CB30865 and its analogues begins with 3-chloro-4-methylaniline. [] A multistep linear synthesis approach is employed, involving the construction of the quinazolinone core, followed by the introduction of substituents at the 2, 6, and 7 positions. [] While the specific synthetic details for CB30865 are not provided in the abstract, the synthesis of its water-soluble analogues involved introducing amino functionalities at the 2-position of the quinazolin-4-one ring. []
CB30865 suffers from low aqueous solubility, which poses challenges for in vivo evaluation and potential clinical development. [] This limitation prompted the synthesis of water-soluble analogues. Modifications at the 2-position, particularly the introduction of amino functionalities, significantly enhanced the aqueous solubility of these analogues. [] For example, analogue 5a exhibits a solubility of 636 µM at pH 6, significantly higher than CB30865. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6